PEG4 Linker Efficacy for p300/CBP Degradation
In a series of pomalidomide-based degraders targeting p300/CBP, compound 18i containing a PEG4 linker was identified as the most effective degrader when tested in the MM1.S multiple myeloma cell line. Linker lengths exceeding 10 atoms (the PEG4 spacer spans approximately 14 atoms) conferred enhanced degradation, while shorter linkers (PEG2, PEG3) produced weaker activity. The study evaluated cell viability and target protein degradation across a library of linker-length variants, establishing a quantitative rank order of potency [1].
| Evidence Dimension | Intracellular p300/CBP degradation efficacy (cell viability / protein depletion endpoint) |
|---|---|
| Target Compound Data | Compound 18i (pomalidomide-PEG4-linker conjugate) = most effective degrader in the series |
| Comparator Or Baseline | Compounds with PEG2, PEG3, and longer linkers (PEG6, PEG8) showed lower degradation potency |
| Quantified Difference | Not precisely quantified in abstract; linker length >10 atoms was a necessary condition for enhanced degradation. PEG4 (14-atom path) was the empirically optimal length. |
| Conditions | MM1.S myeloma cell line; degradation assessed by protein level after treatment |
Why This Matters
This direct comparative evidence demonstrates that the PEG4 spacer is not an arbitrary choice; it is the empirically validated optimal length for achieving productive ternary complex geometry in a CRBN-dependent degradation setting.
- [1] Brownsey DK, Rowley BC, Gorobets E, Mihara K, Maity R, Papatzimas JW, Gelfand BS, Hollenberg MD, Bahlis NJ, Derksen DJ. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(6):726-730. doi:10.1039/d1md00070e View Source
